molecular formula C13H12BrNO2S B187743 N-(3-bromophenyl)-4-methylbenzenesulfonamide CAS No. 7510-48-7

N-(3-bromophenyl)-4-methylbenzenesulfonamide

Cat. No. B187743
CAS RN: 7510-48-7
M. Wt: 326.21 g/mol
InChI Key: HBZNLTGGGCUOMY-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-4-methylbenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the amidation reaction3. However, the specific synthesis process for “N-(3-bromophenyl)-4-methylbenzenesulfonamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS spectroscopies3. However, the specific molecular structure analysis for “N-(3-bromophenyl)-4-methylbenzenesulfonamide” is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving “N-(3-bromophenyl)-4-methylbenzenesulfonamide” are not explicitly mentioned in the literature. However, similar compounds have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related compounds. However, the specific physical and chemical properties of “N-(3-bromophenyl)-4-methylbenzenesulfonamide” are not readily available in the literature7.


Scientific Research Applications

Antimicrobial and Antibiofilm Actions

  • Field : Pharmaceutical Chemistry
  • Summary : Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Methods : The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Anticancer Activity

  • Field : Pharmaceutical Chemistry
  • Summary : A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized .
  • Methods : The compounds were prepared in three steps, starting from substituted anilines . They were characterized via spectroscopic techniques .
  • Results : The compounds were tested for anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10−5 M . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Sustainable Isocyanide Synthesis

  • Field : Organic Chemistry
  • Summary : A more sustainable protocol for the synthesis of isocyanides has been described . The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine .
  • Methods : The reaction was carried out under co-solvent-free conditions at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes .
  • Results : The method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides . It also has excellent purity, increased safety, and minimal reaction waste .

Antibacterial Drugs

  • Field : Pharmaceutical Chemistry
  • Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades .
  • Methods : The compound was synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
  • Results : The single crystal of the compound was analyzed by X-ray diffraction . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .

Radiosynthesis for PET Imaging

  • Field : Nuclear Medicine
  • Summary : A compound named 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized . This compound is used in Positron Emission Tomography (PET) imaging .
  • Methods : The compound was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . The synthesis was fully automated .
  • Results : The 2-18F-PD153035 was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Synthesis of Borinic Acid Derivatives

  • Field : Organic Chemistry
  • Summary : A compound named 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized . This compound is used in the synthesis of borinic acid derivatives .
  • Methods : The compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .
  • Results : The method provides a new approach to synthesizing dehydrative isocyanides from formamides, which is significantly more environmentally-friendly than prior methods .

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to work safely with the chemical product. However, the specific safety and hazards information for “N-(3-bromophenyl)-4-methylbenzenesulfonamide” is not readily available in the literature8910.


Future Directions

The future directions for “N-(3-bromophenyl)-4-methylbenzenesulfonamide” are not explicitly mentioned in the literature. However, similar compounds have been studied for their potential applications in various fields, including medicinal chemistry11.


properties

IUPAC Name

N-(3-bromophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZNLTGGGCUOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324087
Record name N-(3-bromophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-methylbenzenesulfonamide

CAS RN

7510-48-7
Record name 7510-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-bromophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Laha, KP Jethava, N Dayal - The Journal of Organic Chemistry, 2014 - ACS Publications
The palladium-catalyzed intramolecular oxidative coupling described herein involves a double C(sp 2 )–H bond functionalization in sulfonanilides, providing a workable access to biaryl …
Number of citations: 107 pubs.acs.org

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